

NRX-103095: A Molecular Glue for Targeted Protein Degradation of β-catenin

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. NRX-103095 is a novel molecular glue that enhances the interaction between the E3 ligase substrate receptor β -TrCP and the oncoprotein β -catenin, facilitating the degradation of mutant forms of β -catenin.[1][2] This technical guide provides a comprehensive overview of NRX-103095, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

NRX-103095 acts as a molecular glue to potentiate the interaction between β -catenin and its cognate E3 ligase, SCF β -TrCP.[1][2] In the canonical Wnt signaling pathway, β -catenin is phosphorylated at key serine residues (Ser33 and Ser37) by GSK3 β , creating a phosphodegron that is recognized by β -TrCP, the substrate receptor for the SCF E3 ubiquitin ligase complex. This recognition leads to the ubiquitination and proteasomal degradation of β -catenin. However, mutations in these serine residues are common in various cancers, leading to the accumulation of stabilized β -catenin and aberrant activation of Wnt signaling.



NRX-103095 overcomes this by binding to the interface of β -TrCP and mutant β -catenin, effectively "gluing" them together and restoring the degradation process. This leads to the ubiquitination and subsequent degradation of oncogenic mutant β -catenin by the 26S proteasome.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for **NRX-103095** from in vitro and cellular assays.

Assay Type	Parameter	Value	Description	Reference
Biochemical Assay	EC50	163 nM	Enhancement of the binding of pSer33/Ser37 β- catenin peptide to β-TrCP.	[3]
In Vitro Ubiquitination	-	Dose-dependent increase	Potentiation of mutant β-catenin ubiquitination by SCFβ-TrCP.	Simonetta, K. R., et al. (2019)
Cellular Assay	DC50	Not Reported	Concentration for 50% degradation of a specific mutant β-catenin in cells.	-

Experimental Protocols

Detailed methodologies for the key experiments involving **NRX-103095** are provided below. These protocols are based on the methodologies described in the primary literature.

AlphaScreen™ Assay for β-catenin:β-TrCP Interaction

This assay quantitatively measures the effect of **NRX-103095** on the interaction between β -catenin and β -TrCP.



Materials:

- Recombinant His-tagged β-TrCP
- Biotinylated pSer33/Ser37 β-catenin peptide
- Streptavidin-coated Donor beads (PerkinElmer)
- Nickel Chelate Acceptor beads (PerkinElmer)
- Assay Buffer (e.g., PBS with 0.1% BSA)
- NRX-103095 stock solution in DMSO
- 384-well microplates

Procedure:

- Prepare a serial dilution of NRX-103095 in assay buffer.
- In a 384-well plate, add His-tagged β-TrCP and biotinylated pSer33/Ser37 β-catenin peptide to each well.
- Add the serially diluted NRX-103095 or DMSO (vehicle control) to the wells.
- Incubate the plate at room temperature for 1 hour.
- Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.
- Incubate the plate in the dark at room temperature for 1 hour.
- Read the plate on an AlphaScreen-capable plate reader.

Data Analysis:

- \circ The AlphaScreen signal is proportional to the binding between β-catenin and β-TrCP.
- Plot the signal against the logarithm of the NRX-103095 concentration.



• Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Ubiquitination Assay

This assay assesses the ability of **NRX-103095** to promote the ubiquitination of mutant β -catenin.

- Materials:
 - Recombinant E1 activating enzyme
 - Recombinant E2 conjugating enzyme (e.g., UbcH5c)
 - Recombinant SCFβ-TrCP E3 ligase complex
 - Recombinant mutant β-catenin (e.g., S37A)
 - Ubiquitin
 - ATP
 - Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
 - NRX-103095 stock solution in DMSO
 - SDS-PAGE gels and Western blotting reagents
 - Anti-β-catenin antibody
- Procedure:
 - \circ Set up reactions containing E1, E2, SCFβ-TrCP, mutant β-catenin, and ubiquitin in ubiquitination buffer.
 - Add varying concentrations of NRX-103095 or DMSO to the reactions.
 - Initiate the reaction by adding ATP.
 - Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).



- Stop the reactions by adding SDS-PAGE loading buffer.
- Separate the reaction products by SDS-PAGE.
- Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-βcatenin antibody to visualize the ubiquitinated species (higher molecular weight bands).

Cellular β-catenin Degradation Assay

This assay evaluates the ability of **NRX-103095** to induce the degradation of mutant β -catenin in a cellular context.

Materials:

- A cell line engineered to express a specific mutant form of β-catenin (e.g., HEK293T cells transfected with a plasmid encoding S37A β-catenin).
- o Cell culture medium and reagents.
- NRX-103095 stock solution in DMSO.
- Lysis buffer (e.g., RIPA buffer with protease inhibitors).
- SDS-PAGE gels and Western blotting reagents.
- Anti-β-catenin antibody and an antibody for a loading control (e.g., anti-GAPDH).

Procedure:

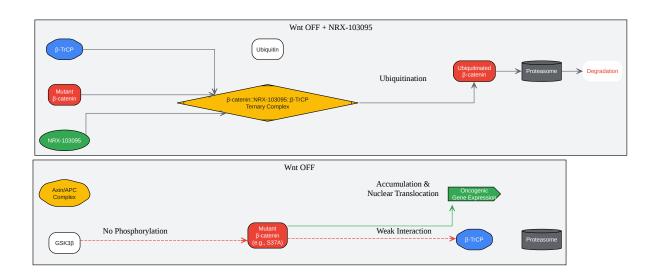
- Plate the cells and allow them to adhere overnight.
- Treat the cells with a dose-response of NRX-103095 or DMSO for a specific time course (e.g., 4, 8, 16 hours).
- Wash the cells with PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates.
- Perform Western blotting on equal amounts of protein from each sample.



- \circ Probe the blot with an anti- β -catenin antibody to detect the levels of mutant β -catenin and an antibody for a loading control.
- Data Analysis:
 - Quantify the band intensities for β-catenin and the loading control.
 - Normalize the β-catenin signal to the loading control.
 - Plot the normalized β-catenin levels against the NRX-103095 concentration to determine the DC50 (concentration at which 50% of the protein is degraded).

Visualizations Signaling Pathway and Mechanism of Action



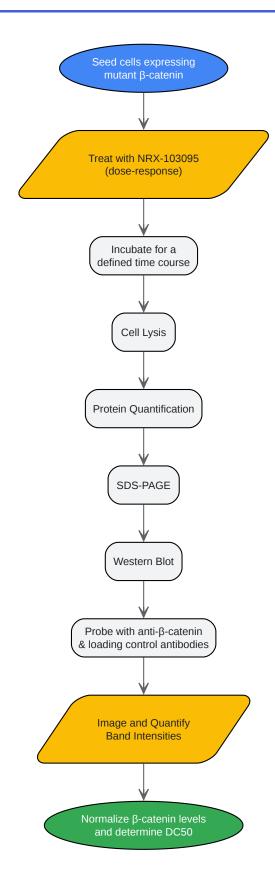


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Caption: Mechanism of NRX-103095-induced degradation of mutant β -catenin.

Experimental Workflow: Cellular Degradation Assay





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Caption: Workflow for assessing cellular degradation of β -catenin by **NRX-103095**.



Conclusion

NRX-103095 represents a promising molecular glue degrader that specifically targets mutant β -catenin for proteasomal degradation. By enhancing the interaction between β -catenin and its E3 ligase, β -TrCP, **NRX-103095** provides a potential therapeutic strategy for cancers driven by aberrant Wnt signaling due to β -catenin stabilization. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers interested in the further investigation and application of this novel molecular glue.

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